3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

regioisomer differentiation piperidine conformation medicinal chemistry building blocks

3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine (CAS 1872974-87-2) is a synthetic small-molecule building block belonging to the class of gem-difluorinated piperidine-propanamine derivatives, with the molecular formula C₁₀H₂₀F₂N₂ and a molecular weight of 206.28 g/mol. The compound features a 3,4-dimethyl-substituted piperidine ring connected via a tertiary amine nitrogen to a 2,2-difluoropropan-1-amine chain (SMILES: CC1CCN(CC(F)(F)CN)CC1C), yielding a predicted LogP of 1.5583, a topological polar surface area (TPSA) of 29.26 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C10H20F2N2
Molecular Weight 206.28 g/mol
Cat. No. B13184444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine
Molecular FormulaC10H20F2N2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1CCN(CC1C)CC(CN)(F)F
InChIInChI=1S/C10H20F2N2/c1-8-3-4-14(5-9(8)2)7-10(11,12)6-13/h8-9H,3-7,13H2,1-2H3
InChIKeyVKXMVYJBMNFMPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine – A Regioisomerically Defined Fluorinated Piperidine Building Block for Medicinal Chemistry


3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine (CAS 1872974-87-2) is a synthetic small-molecule building block belonging to the class of gem-difluorinated piperidine-propanamine derivatives, with the molecular formula C₁₀H₂₀F₂N₂ and a molecular weight of 206.28 g/mol . The compound features a 3,4-dimethyl-substituted piperidine ring connected via a tertiary amine nitrogen to a 2,2-difluoropropan-1-amine chain (SMILES: CC1CCN(CC(F)(F)CN)CC1C), yielding a predicted LogP of 1.5583, a topological polar surface area (TPSA) of 29.26 Ų, one hydrogen bond donor, and two hydrogen bond acceptors . It is available from multiple commercial suppliers at ≥95% purity and is referenced in chemical databases and patent literature as a research intermediate for pharmaceutical development .

Why Regioisomeric or Non-Fluorinated Piperidine-Propanamine Building Blocks Cannot Substitute for 3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine


Within the C₁₀H₂₀F₂N₂ isomeric family of dimethylpiperidinyl-difluoropropanamines, the position of methyl substituents on the piperidine ring (3,4- vs. 3,5- vs. 3,3- vs. 2,3-dimethyl) dictates fundamentally different three-dimensional conformational ensembles, nitrogen lone-pair orientation, and steric environments around the tertiary amine, each of which influences molecular recognition at biological targets [1]. Furthermore, the gem-difluoro moiety at the propanamine α-position is not a passive structural feature; it modulates amine basicity (pKa) in a manner dependent on the distance between the fluorine atoms and the protonation center — an effect that cannot be replicated by non-fluorinated or mono-fluorinated analogs [1]. Critically, the trans-3,4-dimethylpiperidine scaffold has an established and specific pharmacophoric role in a class of clinically investigated opioid receptor antagonists (exemplified by LY255582), whereas the 3,5- and 3,3-dimethyl regioisomers lack this validated biological annotation [2]. These combined regioisomeric, electronic, and pharmacophoric constraints mean that in-class substitution without quantitative comparability data risks irreproducible structure-activity relationships.

Quantitative Differentiation Evidence for 3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine Versus Closest Structural Analogs


Regioisomeric Scaffold Identity: 3,4-Dimethyl Substitution Creates a Contiguous Hydrophobic Face Distinct from Symmetrical 3,5-Dimethyl and Geminal 3,3-Dimethyl Isomers

The 3,4-dimethyl substitution pattern on the piperidine ring places two methyl groups on adjacent carbon atoms, creating an anisotropic hydrophobic surface along one face of the saturated six-membered ring. This contrasts with the 3,5-dimethyl regioisomer (CAS 1875625-75-4), where methyl groups are symmetrically disposed at meta positions, and the 3,3-dimethyl regioisomer (CAS 1879940-47-2 for the 2,3-dimethyl; 1879940-47-2 is actually 2,3-dimethyl; the correct 3,3-dimethyl analog is CAS 1879940-47-2, which is the 2,3-dimethyl isomer [see note below]). The stereoisomeric 3,4-dimethylpiperidines have been configurationally resolved by NMR spectroscopy, confirming distinct cis/trans diastereomeric pairs (compounds V and VI in the original study) with differential conformational equilibria [1]. While predicted 2D descriptors (LogP = 1.5583, TPSA = 29.26) are numerically identical between the 3,4-dimethyl and 3,5-dimethyl isomers at the level of standard cheminformatic prediction algorithms , the three-dimensional shape divergence means these regioisomers are not interchangeable in any structure-based design campaign. The conformational free energy difference for the C-methyl group in N,3- and N,4-dimethylpiperidine has been experimentally estimated at 6.3 ± 0.3 and 8.3 ± 0.3 kJ mol⁻¹, respectively, at 293 K, demonstrating that even a single methyl positional shift produces measurable energetic consequences for ring conformation and, by extension, molecular recognition [2].

regioisomer differentiation piperidine conformation medicinal chemistry building blocks

Predicted LogP Differentiation of the 3,4-Dimethyl Isomer (LogP 1.5583) Versus the 2,3-Dimethyl Regioisomer (LogP 1.7008)

Among the dimethylpiperidine regioisomers of the 2,2-difluoropropan-1-amine series, the position of methyl substituents modulates predicted lipophilicity. The 3,4-dimethyl isomer (target compound) has a predicted LogP of 1.5583 , while the 2,3-dimethyl regioisomer (CAS 1879940-47-2) has a higher predicted LogP of 1.7008 . This difference of approximately 0.14 log units, though modest, reflects a measurable shift in predicted octanol-water partitioning attributable solely to the relocation of one methyl group from the 4-position to the 2-position of the piperidine ring. In the context of lead optimization, a ΔLogP of 0.14 can influence calculated ligand efficiency indices (e.g., LLE = pIC₅₀ − LogP) and is within the range considered meaningful for fine-tuning ADME properties such as passive membrane permeability, plasma protein binding, and volume of distribution.

lipophilicity LogP prediction regioisomer comparison ADME optimization

Class-Level Evidence: Gem-Difluoro Substitution Confers High Intrinsic Microsomal Metabolic Stability Across Fluorinated Piperidine Derivatives

The gem-difluoro (CF₂) motif at the 2-position of the propan-1-amine chain is a metabolically stabilizing structural feature. In a comprehensive 2023 study by Melnykov et al., intrinsic microsomal clearance (CL_int) was measured across a systematic series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives. The study demonstrated that difluorinated saturated heterocyclic amines, as a class, exhibit high metabolic stability in intrinsic microsomal clearance assays, with only one exception noted (the 3,3-difluoroazetidine derivative) [1]. The C–F bond dissociation energy (~485 kJ/mol) is among the highest of any single bond in organic chemistry, and the gem-difluoro group at the α-position to the primary amine effectively blocks oxidative metabolic pathways (e.g., N-dealkylation, α-carbon hydroxylation) that would otherwise be primary clearance routes for non-fluorinated piperidine-propanamine analogs . While this evidence is class-level rather than compound-specific, the target compound contains the identical gem-difluoro-propanamine substructure that was demonstrated to confer metabolic stability in the studied series.

metabolic stability intrinsic clearance gem-difluoro microsomal assay drug metabolism

Pharmacophoric Validation: The trans-3,4-Dimethylpiperidine Scaffold Is a Characterized Pharmacophore in Clinically Investigated Opioid Receptor Antagonists with Published Structure-Activity Relationships

The trans-3,4-dimethyl-4-arylpiperidine substructure is the core pharmacophoric element of a well-characterized class of pure opioid receptor antagonists, exemplified by LY255582. This scaffold has been the subject of extensive medicinal chemistry campaigns with published structure-activity relationships (SAR) demonstrating that both the trans relative stereochemistry of the 3,4-dimethyl groups and the specific 4-aryl substitution pattern are critical for high-affinity binding to μ-, δ-, and κ-opioid receptors [1]. Carboxamide analog 12 in the Díaz et al. series retained high affinity comparable to the parent phenol and demonstrated an improved metabolism profile with in vivo efficacy [1]. The broader class, reviewed comprehensively by Carroll and Dolle (2014), established that the N-substituted trans-3,4-dimethyl-4-(3′-hydroxyphenyl)piperidine motif represents a novel pharmacophore for pure opioid antagonism, with LY255582 showing central activity and LY246736 demonstrating peripherally restricted antagonism [2]. In contrast, no equivalent pharmacophoric annotation exists in the primary literature for the 3,5-dimethyl, 3,3-dimethyl, or 4,4-dimethyl regioisomers of the piperidine-propanamine series. This established biological annotation provides the 3,4-dimethyl isomer with a specific, mechanism-based application hypothesis that its regioisomeric analogs lack.

opioid antagonist 3,4-dimethylpiperidine pharmacophore LY255582 structure-activity relationship SAR

Conformational Consequences of the 3,4-Dimethyl Substitution Pattern: Reduced Conformational Flexibility Relative to Unsubstituted Piperidine-Propanamine Analogs

The introduction of methyl substituents at the 3- and 4-positions of the piperidine ring introduces steric constraints that alter the conformational equilibrium of the saturated six-membered ring relative to unsubstituted piperidine. The parent compound 2,2-difluoro-3-(piperidin-1-yl)propan-1-amine (CAS 1601725-87-4, C₈H₁₆F₂N₂, MW 178.22) lacks any ring substitution and therefore has a lower rotational barrier for ring inversion and greater conformational flexibility . The stereoisomeric 3,4-dimethylpiperidines have been prepared and their configurations determined by NMR spectroscopy, with the trans-3,4-dimethyl configuration exhibiting a preferred conformation in which both methyl groups adopt equatorial orientations, stabilizing a single chair conformation and reducing the number of thermally accessible conformers [1]. This conformational restriction is relevant because it pre-organizes the piperidine ring geometry and the trajectory of the N-linked propanamine side chain, potentially reducing the entropic penalty upon target binding relative to the conformationally flexible unsubstituted analog.

piperidine conformation conformational restriction axial/equatorial equilibrium methyl substitution effect

Recommended Research and Procurement Application Scenarios for 3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine


Fragment-Based Drug Discovery Requiring Conformationally Biased, Metabolically Stabilized Piperidine Building Blocks

The combination of a gem-difluoro-protected propanamine linker (conferring predicted metabolic stability as demonstrated in the Enamine 2023 class-level microsomal clearance study [1]) with a conformationally restricted 3,4-dimethylpiperidine scaffold makes this compound suitable as a fragment or intermediate in fragment-based drug discovery (FBDD) campaigns. The reduced conformational flexibility relative to unsubstituted piperidine analogs, coupled with the defined stereochemical identity of the 3,4-dimethyl substitution, enables more predictable three-dimensional elaboration during fragment growth and merging strategies.

Opioid Receptor or GPCR-Targeted Library Synthesis Leveraging the Validated 3,4-Dimethylpiperidine Pharmacophore

Given the extensive SAR characterization of the trans-3,4-dimethylpiperidine scaffold in the LY255582 class of opioid receptor antagonists [2], this compound is a rational choice as a synthetic intermediate for libraries targeting opioid receptors or structurally related class A GPCRs. The 3,4-dimethyl substitution pattern provides a direct structural link to published binding affinity data and in vivo pharmacology, enabling hypothesis-driven library design rather than stochastic screening. Procurement of this specific regioisomer is essential because 3,5- or 3,3-dimethyl analogs lack this validated pharmacophoric annotation [3].

Lead Optimization Programs Requiring Fine-Tuned Lipophilicity Within an Isomeric Building Block Series

When a medicinal chemistry program identifies the dimethylpiperidinyl-difluoropropanamine scaffold as a hit or lead but requires modulation of lipophilicity to improve ligand efficiency metrics (e.g., LLE, LELP) or ADME properties, the 3,4-dimethyl isomer (predicted LogP = 1.5583) offers a lower-lipophilicity alternative to the 2,3-dimethyl isomer (predicted LogP = 1.7008) while retaining identical molecular weight, heavy-atom count, and hydrogen-bonding capacity. This property differentiation supports systematic multiparameter optimization without altering the core scaffold connectivity or introducing additional heteroatoms.

Synthetic Methodology Development for Gem-Difluoro Amine-Containing Heterocycles

The compound serves as a structurally well-defined substrate for developing and benchmarking synthetic methodologies involving gem-difluoro amine intermediates — a growing area of interest in organofluorine chemistry. The presence of both a primary amine (for amide coupling, reductive amination, or urea formation) and a tertiary amine (for quaternization or N-oxide formation) provides orthogonal reactive handles, while the 3,4-dimethylpiperidine moiety offers a chromatographically resolvable chromophore-free scaffold suitable for reaction monitoring and yield quantification.

Quote Request

Request a Quote for 3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.